![molecular formula C19H19NO4 B1229146 N-Methylnandigerine CAS No. 5544-68-3](/img/structure/B1229146.png)
N-Methylnandigerine
Overview
Description
Scientific Research Applications
Antiplatelet and Vasorelaxing Actions
N-Methylnandigerine, along with other aporphinoids, has demonstrated significant potential in inhibiting platelet aggregation induced by various agents such as adenosine 5'-diphosphate, arachidonic acid, collagen, and platelet-activating factor. This suggests its possible application in cardiovascular health, particularly in conditions requiring antiplatelet therapy. Additionally, certain compounds including N-Methylnandigerine have shown vasorelaxing action, which might be beneficial in managing vascular diseases and hypertension (Chen, Ko, Teng, & Wu, 1996).
Oxidative Transformations in Alkaloids
Research into the oxidation of aporphine alkaloids, which includes N-Methylnandigerine, has revealed interesting chemical transformations. These studies can contribute to the understanding of the chemical properties of such compounds and their potential modifications for varied applications, including pharmacological developments (Cava, Venkateswarlu, Srinivasan, & Edie, 1972).
Synthesis and Functionalization of Amines
While not directly about N-Methylnandigerine, research on the synthesis and functionalization of N-methyl- and N-alkylamines has significant relevance. It informs the methods for developing and modifying compounds like N-Methylnandigerine, potentially impacting its availability and applicability in various scientific fields (Senthamarai et al., 2018).
Isoquinolone Alkaloids
N-Methylnandigerine is also identified in the study of isoquinolone alkaloids derived from the pedicels of Lindera megaphylla. Such studies contribute to the broader understanding of this class of compounds, potentially leading to new pharmacological or biochemical applications (Chou, Lin, Chen, & Chen, 1994).
Methylation Pharmacogenetics
Although not specific to N-Methylnandigerine, research in methylation pharmacogenetics offers insights into how genetic variations influence drug metabolism and effects. Understanding the methylation process can be crucial in tailoring therapies, including those involving compounds like N-Methylnandigerine (Weinshilboum, Otterness, & Szumlanski, 1999).
properties
IUPAC Name |
18-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(21)18(22-2)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZHRXESCUSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970780 | |
Record name | 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylnandigerine | |
CAS RN |
5544-68-3 | |
Record name | N-Methylnandigerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005544683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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